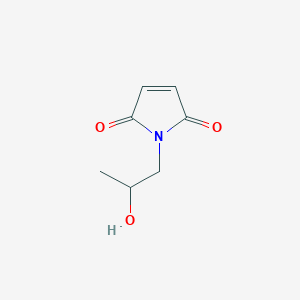
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyridazine derivative with a fluorophenyl group, a trifluoromethylbenzyl group, and an ethyl carboxylate group. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms), and they have been studied for various biological activities . The fluorophenyl and trifluoromethyl groups are common in medicinal chemistry due to their ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the benzylic position is often reactive and can undergo reactions like free radical bromination and nucleophilic substitution .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives related to the specified compound involves complex chemical reactions aiming to explore their potential biological activities. For example, the study on the synthesis of 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids discusses the preparation of a versatile intermediate from which a number of derivatives were synthesized, hinting at a methodology that could be applied to similar compounds for evaluating their in vitro biological activity (Ziegler et al., 1988).
Chemical Reactions and Product Formation
Research into transformations of enaminones to imidazolone derivatives presents a complex chemical pathway that results in the formation of various derivatives, showcasing the chemical flexibility and potential reactivity pathways that could be relevant to the compound (Bezenšek et al., 2012).
Potential Applications in Herbicidal Activities
The exploration of trifluoromethyl-promoted functional derivatives for potential monocotyledonous inhibitors demonstrates the agricultural application of such compounds, suggesting that similar structures could be investigated for herbicidal activities (Wu et al., 2006).
Antimicrobial Activity
Studies on the antimicrobial activity of synthesized compounds reveal that certain derivatives exhibit promising antibacterial and antifungal properties, indicating potential medical and pharmaceutical applications (Sarvaiya et al., 2019).
Synthesis Techniques and Characterization
Research into the synthesis and characterization of model compounds provides insights into the methods used for creating and analyzing compounds with specific structures, potentially applicable to the synthesis and study of the specified compound (Mure et al., 2003).
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[[3-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O4/c1-2-30-20(29)19-17(31-12-13-4-3-5-14(10-13)21(23,24)25)11-18(28)27(26-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGSHNIUDSRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

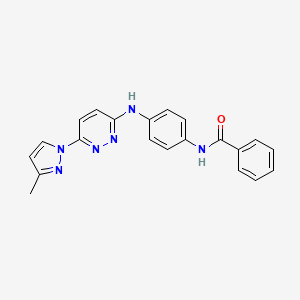
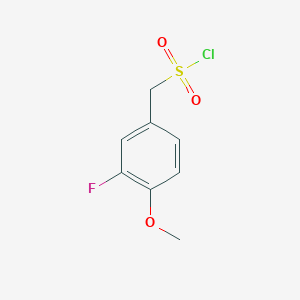
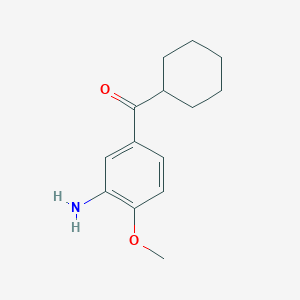

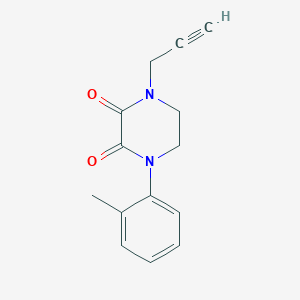
![Tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2689093.png)
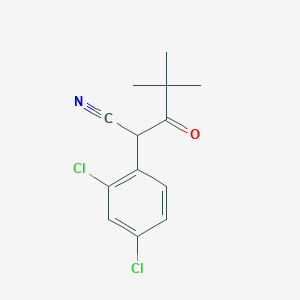
![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)
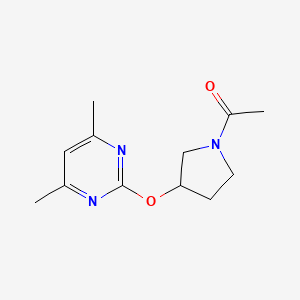
![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)
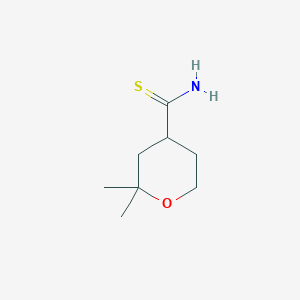
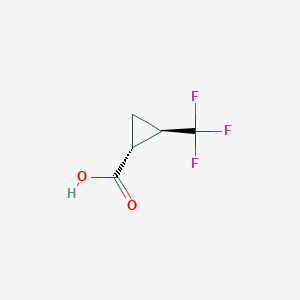
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)
